Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester
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Overview
Description
Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester is a chemical compound with the molecular formula C4H10N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrogen atoms are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester typically involves the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalystThe reaction conditions usually include heating the mixture under reflux to facilitate the reaction and drive off the water produced .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters can significantly impact the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted esters or amides .
Scientific Research Applications
Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism by which hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, methyl ester: This compound has a similar structure but lacks the dimethyl groups, resulting in different chemical properties and reactivity.
Hydrazinecarboxylic acid, ethyl ester: This compound has an ethyl group instead of a methyl group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
methyl N-(dimethylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(2)5-4(7)8-3/h1-3H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIUEQHFIPBMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433665 |
Source
|
Record name | Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55741-07-6 |
Source
|
Record name | Hydrazinecarboxylic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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